Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an ethyl ester group at the 6-position. Pyrazolopyridines are known for their diverse biological activities and are commonly used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under specific conditions. This method is known for its efficiency and extensibility in constructing the pyrazolopyridine scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for designing kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used in studying the biological activities of pyrazolopyridine derivatives, including their interactions with various enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The pyrazole ring acts as a hydrogen bond center, while the pyridine ring participates in π–π stacking interactions with aromatic amino acids in the active site of the target enzyme. This binding inhibits the enzyme’s activity, leading to the desired biological effect .
Comparison with Similar Compounds
Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have similar structures but differ in the position of the pyrazole and pyridine rings.
1H-Pyrazolo[3,4-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives.
Properties
Molecular Formula |
C9H8BrN3O2 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-6-7(11-4-5)8(10)13-12-6/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
POIBIHAOIKMJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NNC(=C2N=C1)Br |
Origin of Product |
United States |
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